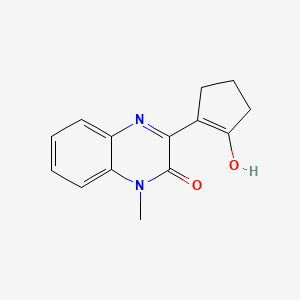![molecular formula C12H15F5Si B14412120 Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane CAS No. 84442-88-6](/img/structure/B14412120.png)
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane is a chemical compound with the molecular formula C10H11F5Si It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane typically involves the reaction of pentafluorobenzene with an appropriate silane precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with pentafluorobenzene to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. These reactions may require the presence of a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound can be used as a probe or labeling agent to study biological processes and interactions.
Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of the pentafluorophenyl group and the ethylsilane moiety. These properties can affect the compound’s interactions with other molecules and its behavior under different reaction conditions.
類似化合物との比較
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can be compared with other similar compounds, such as:
Dimethyl[2-(pentafluorophenyl)ethyl]silane: This compound lacks the ethyl group, which can affect its reactivity and applications.
Chloro-dimethyl[2-(pentafluorophenyl)ethyl]silane: The presence of a chloro group can significantly alter the compound’s chemical properties and reactivity.
Dimethyl[2-(methyl(phenyl)silyl)ethyl]silane: The substitution of the pentafluorophenyl group with a phenyl group can lead to different chemical behaviors and applications.
特性
CAS番号 |
84442-88-6 |
|---|---|
分子式 |
C12H15F5Si |
分子量 |
282.32 g/mol |
IUPAC名 |
ethyl-dimethyl-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-18(2,3)6-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |
InChIキー |
QCFGZAHGPBXCEL-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


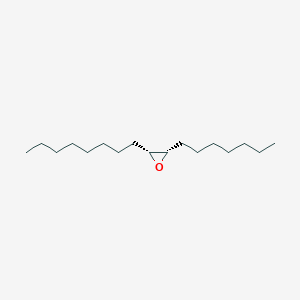
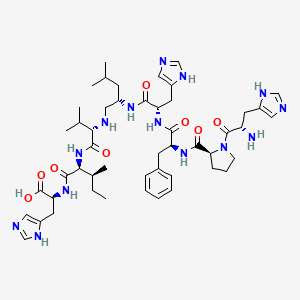
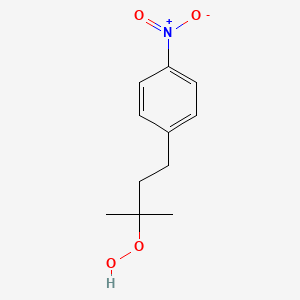

![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

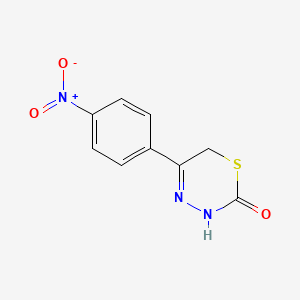

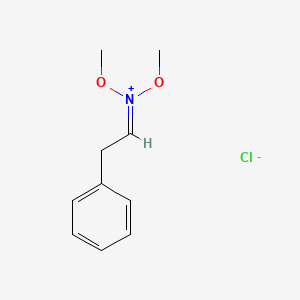
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
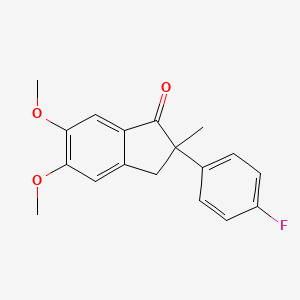
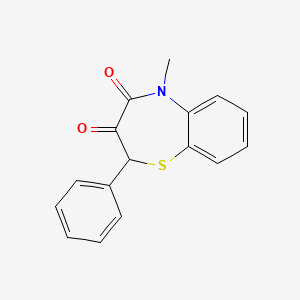
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
